molecular formula C6H9ClF3N B1419670 trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride CAS No. 1212322-57-0

trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride

Cat. No.: B1419670
CAS No.: 1212322-57-0
M. Wt: 187.59 g/mol
InChI Key: RJEVOPRUJWDKRJ-FLGDEJNQSA-N
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Description

Trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride is a useful research compound. Its molecular formula is C6H9ClF3N and its molecular weight is 187.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride is a bicyclic compound with significant biological activity, particularly in the context of cancer research and neuropharmacology. This article explores its molecular characteristics, biological mechanisms, and relevant case studies to provide a comprehensive overview of its potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C6_6H9_9ClF3_3N
  • Molecular Weight : 187.59 g/mol
  • CAS Number : 1212322-57-0
  • Purity : Typically ≥95%

The presence of the trifluoromethyl group enhances the compound's reactivity and biological properties, making it an interesting subject for medicinal chemistry research .

The primary target of this compound is believed to be the HCV NS4B protein, which plays a crucial role in hepatitis C virus (HCV) replication. The compound acts by generating NS4B mutant replicons, potentially inhibiting HCV replication and thereby decreasing viral load .

Anticancer Properties

Recent studies have demonstrated the antiproliferative effects of compounds containing the 3-azabicyclo[3.1.0]hexane framework against various cancer cell lines:

Cell Line IC50_{50} (μM) Effect Observed
Human Erythroleukemia (K562)2 - 10Significant cell cycle perturbation
Cervical Carcinoma (HeLa)2 - 10Disappearance of stress fibers; changes in motility
Acute T Cell Leukemia (Jurkat)2 - 10Increased accumulation in SubG1 and G0/G1 phases
Melanoma (Sk-mel-2)2 - 10Altered actin cytoskeleton structure
Breast Cancer (MCF-7)N/AGeneral antiproliferative effects observed

The studies utilized MTS assays for cell proliferation evaluation and flow cytometry for cell cycle analysis, indicating that these compounds can significantly affect cell growth and motility .

Neuropharmacological Effects

This compound has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs). This interaction is crucial for neurotransmission and has implications for developing therapeutic agents targeting neurological disorders . The binding affinity to nAChRs suggests potential applications in treating conditions such as Alzheimer’s disease and other cognitive impairments.

Case Studies

A notable case study involved the synthesis and evaluation of spiro-fused heterocyclic compounds that included this compound as a key intermediate. The study reported significant cytotoxicity against various tumor cell lines, reinforcing the compound's potential as an anticancer agent .

Properties

IUPAC Name

(1S,5R)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-3-1-10-2-4(3)5;/h3-5,10H,1-2H2;1H/t3-,4+,5?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEVOPRUJWDKRJ-FLGDEJNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(F)(F)F)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(F)(F)F)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672589
Record name (1R,5S)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212322-57-0
Record name (1R,5S)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-endo-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride
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trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride
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trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride
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trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride
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trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride
Reactant of Route 6
trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride

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